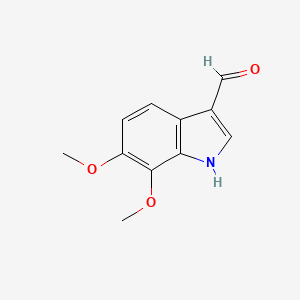

6,7-Dimethoxy-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry and Chemical Synthesis Research

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of contemporary organic chemistry. rsc.orgorganic-chemistry.orgorgsyn.org Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance. google.comresearchgate.net The unique electronic properties of the indole ring system, characterized by its aromaticity and the electron-donating nature of the nitrogen atom, make it a versatile building block in chemical synthesis. orgsyn.orgresearchgate.net

The indole nucleus serves as the core for numerous biologically important molecules, including the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. organic-chemistry.org This inherent biological relevance has spurred extensive research into the development of novel synthetic methodologies to access functionalized indole derivatives. google.comresearchgate.net Chemists utilize the indole scaffold as a template, modifying its structure to create complex molecules with tailored properties. orgsyn.org The ability to selectively functionalize different positions of the indole ring is a key area of investigation, enabling the construction of diverse molecular architectures. researchgate.net

Overview of Aldehyde Functionality in Indole Systems as a Key Synthetic Handle

The introduction of an aldehyde group (-CHO) at the C3-position of the indole ring, creating indole-3-carbaldehydes, provides a powerful and versatile synthetic handle. researchgate.netekb.eg The aldehyde functionality is a reactive electrophilic site, readily participating in a wide range of chemical transformations. researchgate.net This reactivity allows for the elaboration of the indole core into more complex structures.

Common reactions involving the aldehyde group include condensations, oxidations, reductions, and the formation of Schiff bases. researchgate.netekb.eg For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an alkene via the Wittig reaction. It serves as a crucial precursor for the synthesis of a multitude of heterocyclic systems and is a key intermediate in the preparation of various indole alkaloids and other bioactive compounds. researchgate.netresearchgate.net The reactivity of the aldehyde group makes indole-3-carbaldehydes valuable starting materials for building molecular complexity. researchgate.net

Research Context of Methoxy (B1213986) Substitutions on the Indole Core in Advanced Synthesis

Methoxy (-OCH₃) groups are electron-donating substituents that, when attached to the benzene portion of the indole core, significantly influence the molecule's electronic properties and reactivity. arkat-usa.org By increasing the electron density of the aromatic system, methoxy groups can activate the indole ring towards electrophilic substitution reactions. youtube.com The position of the methoxy group(s) can direct incoming electrophiles to specific sites on the indole nucleus, providing a level of regiochemical control that is vital in multi-step synthesis. arkat-usa.org

The presence of multiple methoxy groups, as in dimethoxyindoles, further enhances this activating effect. arkat-usa.org This increased nucleophilicity is exploited in various synthetic strategies to facilitate the introduction of other functional groups. Research has shown that the specific placement of methoxy groups (e.g., at the C5/C7 or C4/C6 positions) can lead to different reactivity patterns, particularly in reactions like the Vilsmeier-Haack formylation. arkat-usa.org

While specific, in-depth research publications focusing exclusively on 6,7-Dimethoxy-1H-indole-3-carbaldehyde are not extensively documented in widely available literature, its synthesis and properties can be understood within the broader context of indole chemistry. The primary route for its synthesis would be the Vilsmeier-Haack reaction, a standard and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comijpcbs.com

This reaction involves treating the starting material, 6,7-dimethoxy-1H-indole, with a Vilsmeier reagent, which is typically formed in situ from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). orgsyn.orgjk-sci.com The electron-rich nature of the dimethoxy-substituted indole ring facilitates electrophilic attack by the Vilsmeier reagent, leading to formylation predominantly at the electron-rich C3 position of the pyrrole ring. youtube.comjk-sci.com

The investigation of this specific isomer contributes to the understanding of how substitution patterns on the indole benzene ring affect reactivity. For example, studies on the Vilsmeier formylation of 5,7-dimethoxyindole show that substitution occurs at the C4 position, highlighting the directing effects of the methoxy groups. arkat-usa.org In the case of 6,7-dimethoxyindole, the formylation is expected to proceed cleanly at the C3 position due to the high nucleophilicity of this site in the indole ring system. The resulting compound, this compound, serves as a valuable intermediate, with the aldehyde group available for further chemical modification to build more complex molecular frameworks.

Data Tables

Table 1: Physicochemical Properties of Indole-3-carbaldehyde

| Property | Value | Reference |

| IUPAC Name | 1H-Indole-3-carbaldehyde | nist.gov |

| CAS Number | 487-89-8 | nist.gov |

| Molecular Formula | C₉H₇NO | nist.gov |

| Molecular Weight | 145.16 g/mol | nist.gov |

| Appearance | Tan powder | nih.gov |

| Melting Point | 193-198 °C | nih.gov |

Table 2: Spectroscopic Data for Representative Methoxy-Substituted Indole-3-carbaldehydes

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | Reference |

| 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 9.92 (s, 1H), 7.78 (d, 1H), 7.59 (s, 1H), 7.22 (d, 1H), 6.98-6.95 (m, 1H), 3.89 (s, 3H), 3.82 (s, 3H) | rsc.org |

| 7-Methoxy-1H-indole-3-carbaldehyde | DMSO-d₆ | 12.41 (br s, 1H), 9.98 (s, 1H), 8.33 (d, 1H), 8.03 (d, 1H), 7.33 (dd, 1H), 7.20 (dd, 1H), 3.79 (s, 3H) | google.com |

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-8-7(6-13)5-12-10(8)11(9)15-2/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRJZVLHIQCLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CN2)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 6,7 Dimethoxy 1h Indole 3 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group at the C3 position is a key functional handle, enabling a wide range of chemical transformations typical of aromatic aldehydes. These reactions are fundamental for the synthesis of more complex derivatives. researchgate.netekb.egsemanticscholar.org

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack by primary amines to form imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of its chemistry, providing a pathway to a diverse array of derivatives. nih.govresearchgate.net The reaction typically proceeds by the addition of the amine to the aldehyde to form a hemiaminal intermediate, which then dehydrates to yield the final imine product. This process is often catalyzed by a small amount of acid.

A variety of amines, including amino acids and aminophenols, can be condensed with the indole-3-carbaldehyde core to generate novel Schiff bases. nih.gov For instance, the reaction with thiosemicarbazide (B42300) derivatives furnishes thiosemicarbazones, a class of compounds with significant chemical interest. aku.edu.tr

Table 1: Examples of Nucleophiles for Schiff Base Formation with Indole-3-Carbaldehydes This table presents nucleophiles known to react with the parent indole-3-carbaldehyde, a reactivity that is directly applicable to the 6,7-dimethoxy analog.

| Nucleophile | Product Type | Reference |

|---|---|---|

| L-Histidine | Schiff Base (Imine) | nih.govresearchgate.net |

| L-Glutamic Acid | Schiff Base (Imine) | nih.gov |

| m-Aminobenzoic Acid | Schiff Base (Imine) | researchgate.net |

| Thiosemicarbazide | Thiosemicarbazone | aku.edu.tr |

| Benzidine | Bis-Schiff Base | patsnap.com |

The aldehyde functionality of 6,7-Dimethoxy-1H-indole-3-carbaldehyde can be readily reduced to a primary alcohol, yielding (6,7-Dimethoxy-1H-indol-3-yl)methanol. This transformation is a fundamental conversion in organic synthesis. Standard reducing agents are effective for this purpose.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones. It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent that also efficiently reduces aldehydes to primary alcohols. Due to its high reactivity, it is used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

This reduction converts the electrophilic aldehyde into a nucleophilic alcohol, opening up further synthetic possibilities such as etherification and esterification.

The aldehyde group serves as a critical electrophilic partner in various carbon-carbon bond-forming reactions, allowing for the extension of the carbon framework at the C3 position.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid derivatives or cyanoacetates. sigmaaldrich.com The reaction is typically base-catalyzed and results in an α,β-unsaturated product after dehydration. sigmaaldrich.com

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. masterorganicchemistry.comlibretexts.org The aldehyde reacts with a phosphorus ylide (phosphorane), generated by treating a phosphonium (B103445) salt with a strong base. organic-chemistry.orgyoutube.com This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction to completion. masterorganicchemistry.comyoutube.com This allows for the introduction of a variety of substituted vinyl groups at the indole (B1671886) C3-position.

Henry Reaction (Nitroaldol Reaction): In this reaction, the aldehyde condenses with a nitroalkane, such as nitromethane, in the presence of a base. wikipedia.org The initial product is a β-nitro alcohol, which can be subsequently dehydrated to form a 3-(2-nitrovinyl)indole derivative. wikipedia.org

Table 2: Carbon-Carbon Coupling Reactions of the Aldehyde Moiety This table outlines key C-C coupling reactions applicable to this compound.

| Reaction Name | Reagent Type | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl malonate) | α,β-Unsaturated Ester | sigmaaldrich.com |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | masterorganicchemistry.comorganic-chemistry.org |

| Henry Reaction | Nitroalkane (e.g., Nitromethane) | β-Nitro Alcohol / Nitroalkene | wikipedia.org |

Beyond the Schiff base formation described previously, the aldehyde group is a precursor for stable carbon-nitrogen single bonds via reductive amination. redalyc.orgresearchgate.net This one-pot reaction combines condensation with an amine and subsequent reduction. A primary or secondary amine first reacts with the aldehyde to form a Schiff base (or enamine), which is then reduced in situ without being isolated. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion. This method provides a direct and efficient route to 3-(aminomethyl)indole derivatives.

Table 3: Representative Amines for Reductive Amination This table lists examples of amines that can be coupled to the aldehyde via reductive amination.

| Amine | Product Type |

|---|---|

| Propargylamine | Secondary Amine |

| Aniline (B41778) | Secondary Amine |

| Morpholine | Tertiary Amine |

| Benzylamine | Secondary Amine |

Reactivity of the Indole Ring System

The indole ring itself possesses characteristic reactivity, notably its susceptibility to electrophilic attack and other transformations that may involve the pyrrolic nitrogen or the benzene (B151609) ring.

A significant reaction involving the interplay between the aldehyde and the indole N-H is deformylation, the removal of the -CHO group to yield the parent 6,7-dimethoxy-1H-indole. A notable method achieves this transformation using anthranilamide in the presence of a solid acid heterogeneous catalyst, such as silica-perchloric acid (SiO₂-HClO₄). sci-hub.se

The reaction proceeds through a proposed mechanism where the indole-3-carboxaldehyde (B46971) first condenses with anthranilamide to form a quinazolinone intermediate. sci-hub.se This intermediate then undergoes an acid-catalyzed cleavage, which regenerates the indole ring, now devoid of its formyl group. Research indicates that a free N-H on the indole ring is essential for this reaction to occur, as N-methylated indole-3-carboxaldehydes fail to undergo deformylation under these conditions. sci-hub.se The reaction is effective for indole systems with both electron-donating (like methoxy) and electron-withdrawing groups, suggesting its applicability to the 6,7-dimethoxy substrate. sci-hub.se

N-Alkylation, N-Acylation, and N-Sulfonation of the Indole Nitrogen

The nitrogen atom in the indole ring of this compound possesses a lone pair of electrons and a slightly acidic proton, making it a target for various substitution reactions. While the indole nucleus is generally electron-rich, the direct functionalization of the indole nitrogen can be challenging due to competing reactions at the carbon positions, particularly the highly nucleophilic C3 position. bhu.ac.inbeilstein-journals.org However, in 3-substituted indoles like the title compound, N-functionalization becomes more favorable.

N-Alkylation: The N-alkylation of indole-3-carbaldehydes is a common strategy for introducing alkyl groups onto the indole nitrogen. mdpi.com This reaction typically proceeds by treating the indole with an alkyl halide in the presence of a base. The base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion, which then attacks the alkyl halide in a nucleophilic substitution reaction. The choice of base and solvent is crucial to prevent side reactions. While direct alkylation of the N-H bond is possible, the weak nucleophilicity of the nitrogen atom can sometimes lead to the formation of C-alkylated by-products. nih.gov

N-Acylation: N-acylation is a reliable method for functionalizing the indole nitrogen and is often more chemoselective than N-alkylation. beilstein-journals.org This transformation can be achieved using various acylating agents, such as acyl chlorides or thioesters, often in the presence of a base like triethylamine (B128534) or cesium carbonate. beilstein-journals.org For instance, the reaction of indole-3-carboxaldehyde with chloroacetyl chloride in the presence of triethylamine selectively yields the N-acylated product. Spectroscopic analysis, such as ¹H NMR, can confirm the reaction's success by showing the disappearance of the characteristic N-H proton signal. Thioesters have emerged as a stable and effective acyl source for the N-acylation of indoles under mild conditions. beilstein-journals.org

N-Sulfonation: N-sulfonation involves the introduction of a sulfonyl group onto the indole nitrogen, typically by reaction with a sulfonyl chloride in the presence of a base. This reaction is analogous to N-acylation and provides N-sulfonylindoles, which are valuable synthetic intermediates.

Table 1: Representative N-Functionalization Reactions of Indole-3-carbaldehyde Derivatives This table presents generalized reaction conditions for the N-functionalization of the indole-3-carbaldehyde scaffold. The specific substrate is this compound.

| Reaction Type | Reagents | Base | Solvent | General Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, NaH | DMF, Acetonitrile | 1-Alkyl-6,7-dimethoxy-1H-indole-3-carbaldehyde |

| N-Acylation | Acyl Chloride (e.g., AcCl) | Triethylamine (Et₃N) | THF, CH₂Cl₂ | 1-Acyl-6,7-dimethoxy-1H-indole-3-carbaldehyde |

| N-Acylation | Thioester (e.g., S-Methyl butanethioate) | Cs₂CO₃ | Xylene | 1-Acyl-6,7-dimethoxy-1H-indole-3-carbaldehyde |

| N-Sulfonation | Sulfonyl Chloride (e.g., TsCl) | Pyridine, NaH | CH₂Cl₂, THF | 1-Sulfonyl-6,7-dimethoxy-1H-indole-3-carbaldehyde |

Electrophilic Aromatic Substitution Patterns on Substituted Indoles

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The preferred site for electrophilic attack is typically the C3 position, as the resulting cationic intermediate (Wheland intermediate) is stabilized by delocalization of the nitrogen's lone pair electrons. bhu.ac.inic.ac.uk

In this compound, the C3 position is already substituted with an electron-withdrawing carbaldehyde group. This group deactivates the pyrrole (B145914) ring towards further electrophilic attack. Consequently, electrophilic substitution is directed towards other positions on the ring, governed by the electronic effects of the substituents. The two methoxy (B1213986) groups at the C6 and C7 positions are strongly electron-donating through resonance, thereby activating the benzene portion of the indole nucleus.

The directing influence of these substituents leads to potential electrophilic attack at the C2, C4, and C5 positions.

Attack at C2: While less favored than C3 in unsubstituted indoles, attack at C2 can occur, particularly when C3 is blocked. The stability of the intermediate is lower than for C3 attack but is a viable pathway. rsc.org

Attack at C4 and C5: The powerful activating effect of the C6 and C7 methoxy groups significantly increases the electron density on the benzene ring, making the C4 and C5 positions potential sites for substitution. The C5 position is para to the C7-methoxy group and ortho to the C6-methoxy group, while the C4 position is ortho to the C7-methoxy group. The precise regioselectivity will depend on the specific electrophile and reaction conditions. Studies on 4,6- and 5,6-dimethoxyindoles have shown that electrophilic cyclization can involve attack at the C2 position. rsc.org

Intramolecular and Intermolecular Rearrangement Processes Involving Peroxides and Related Species

Indole-3-carbaldehydes can undergo fascinating rearrangement reactions when treated with peroxides. These transformations often lead to a complete restructuring of the indole framework, providing access to different heterocyclic systems like oxindoles and quinazolines. researchgate.netbeilstein-journals.org

A prominent example is the Dakin oxidation , which involves the reaction of an ortho- or para-hydroxyaryl aldehyde with hydrogen peroxide in the presence of a base. A related process occurs with indole-3-carbaldehydes. The oxidation of indole-3-carbaldehydes with hydrogen peroxide can lead to the formation of an intermediate that rearranges to an isatoic anhydride (B1165640). beilstein-journals.orgresearchgate.net This anhydride can then react further, for instance, with another molecule of the starting aldehyde to produce indolo[2,1-b]quinazolines. beilstein-journals.orgresearchgate.net

Another significant peroxide-mediated transformation is the oxidative rearrangement of indoles to 2-oxindoles. This reaction can be achieved using hydrogen peroxide, often in conjunction with a catalyst such as hydrobromic acid or a Fenton-type system (Fe(II)/H₂O₂). researchgate.netrsc.org The mechanism is believed to involve the generation of a reactive halogenating species or hydroxyl radicals, which attack the indole ring, leading to an intermediate that rearranges to the more stable oxindole (B195798) core. rsc.org

The Baeyer-Villiger oxidation is a classic rearrangement of ketones to esters or lactones using peroxy acids. While the substrate is an aldehyde, related mechanisms can be proposed where the aldehyde is first oxidized to a carboxylic acid derivative which then undergoes rearrangement. For example, the Baeyer-Villiger oxidation of 3,4-dimethoxybenzaldehyde's aromatic counterpart with hydrogen peroxide yields 3,4-dimethoxybenzoic acid, demonstrating the oxidative transformation of an aldehyde group under these conditions. beilstein-journals.org

Comparative Reactivity Studies of Methoxy-Substituted Indoles with Various Electrophiles and Nucleophiles

The reactivity of the indole nucleus is significantly modulated by substituents on the ring. Methoxy groups, being strong electron-donating groups, enhance the electron density of the indole system, thereby increasing its nucleophilicity and reactivity towards electrophiles. chim.it

Kinetic studies have been employed to quantify the nucleophilicity of various substituted indoles. By measuring the rates of reaction with reference electrophiles, a nucleophilicity parameter (N) can be determined. For example, studies on 5-methoxyindole (B15748) show it to be significantly more reactive than unsubstituted indole. researchgate.net It can be inferred that this compound would exhibit even greater nucleophilicity at the benzene ring due to the presence of two activating methoxy groups.

Table 2: Relative Reactivity of Substituted Indoles in Electrophilic Substitution This table provides a qualitative comparison based on the electronic effects of substituents. Reactivity is generally enhanced by electron-donating groups (EDG) and reduced by electron-withdrawing groups (EWG).

| Indole Derivative | Substituent(s) and Position(s) | Electronic Effect | Predicted Reactivity vs. Indole |

|---|---|---|---|

| Indole | None | - | Reference |

| 5-Methoxyindole | 5-OCH₃ | EDG | Higher |

| 5-Cyanoindole | 5-CN | EWG | Lower |

| Indole-3-carbaldehyde | 3-CHO | EWG | Lower (at pyrrole ring) |

| This compound | 6,7-(OCH₃)₂; 3-CHO | EDG; EWG | Higher (at benzene ring), Lower (at pyrrole ring) |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

Understanding the complex reactions of this compound requires a combination of kinetic and spectroscopic techniques to probe reaction pathways and identify transient species.

Kinetic Analyses: Kinetic studies are fundamental to determining reaction rates, rate laws, and the influence of reactant concentrations, which provides insight into the reaction mechanism. rsc.org For instance, by monitoring the rate of an N-alkylation reaction under different concentrations of the indole, alkyl halide, and base, the order of the reaction with respect to each component can be established, helping to confirm a proposed mechanism, such as an SN2 attack by the indolide anion. Similarly, kinetic analysis of electrophilic substitution reactions can reveal the relative rates of attack at different positions, providing quantitative data on the directing effects of the methoxy and carbaldehyde groups. rsc.org

Spectroscopic Analyses: Spectroscopy is an indispensable tool for identifying reactants, products, and elusive intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of reaction products. For example, in N-acylation, the disappearance of the N-H signal (~11-12 ppm in DMSO-d₆) and the appearance of signals corresponding to the acyl group confirm the transformation. Deuterium-labeling experiments followed by NMR analysis can be used to trace the path of atoms during complex rearrangements. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The N-H stretch (around 3300-3400 cm⁻¹) and the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹) are characteristic peaks for the starting material. Changes in these peaks, such as the disappearance of the N-H stretch upon N-substitution or shifts in the carbonyl frequency, provide evidence for the reaction's progress.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, confirming that a substitution or rearrangement has occurred.

UV-Visible and Fluorescence Spectroscopy: The indole ring system is chromophoric and fluorescent. Changes in the electronic environment, such as protonation or substitution, lead to shifts in the absorption and emission spectra. acs.orgdtic.mil These spectral shifts can be used to study reaction equilibria and the electronic nature of excited states and intermediates.

Through the integrated application of these analytical methods, a detailed picture of the reactivity and mechanistic pathways of this compound can be constructed, facilitating its strategic use in the synthesis of more complex molecules.

Derivatization and Synthetic Applications in Complex Molecular Architectures

Synthesis of Imine and Hydrazone Derivatives (e.g., Schiff Bases, Semicarbazones, Thiosemicarbazones)

The aldehyde functional group of 6,7-Dimethoxy-1H-indole-3-carbaldehyde is a reactive handle for the synthesis of various nitrogen-containing derivatives through condensation reactions. These reactions typically involve the acid-catalyzed reaction of the aldehyde with a primary amine or a related nitrogen nucleophile to form a C=N double bond.

Schiff Bases (Imines): The reaction of an indole-3-carboxaldehyde (B46971) with a primary amine, such as an aniline (B41778) derivative, in a solvent like ethanol (B145695) and under reflux with a catalytic amount of acetic acid, yields the corresponding imine, commonly known as a Schiff base. arkat-usa.org This reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product. The general procedure involves dissolving the indole-3-carboxaldehyde and the amine in ethanol, adding a few drops of glacial acetic acid, and heating the mixture. arkat-usa.org

Hydrazones: Similarly, reacting the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. These derivatives are often crystalline solids and serve as important intermediates for further synthetic transformations.

Semicarbazones and Thiosemicarbazones: Condensation with semicarbazide (B1199961) or thiosemicarbazide (B42300) hydrochloride yields the corresponding semicarbazone or thiosemicarbazone. researchgate.net Thiosemicarbazones, in particular, are a well-studied class of compounds due to their metal-chelating properties and biological activities. The synthesis is typically achieved by reacting the aldehyde with the appropriate thiosemicarbazide in ethanol, often with a catalytic amount of acetic acid, at room temperature or with gentle heating. researchgate.net For instance, the synthesis of various 4,6-dimethoxyindole (B1331502) thiosemicarbazones has been successfully carried out using these conditions. researchgate.net

The table below summarizes these common derivatizations.

| Derivative Class | Reagent | General Structure |

| Schiff Base (Imine) | Primary Amine (R-NH₂) | Indole-CH=N-R |

| Hydrazone | Hydrazine (H₂N-NH₂) | Indole-CH=N-NH₂ |

| Semicarbazone | Semicarbazide (H₂N-NH-CO-NH₂) | Indole-CH=N-NH-CO-NH₂ |

| Thiosemicarbazone | Thiosemicarbazide (H₂N-NH-CS-NH₂) | Indole-CH=N-NH-CS-NH₂ |

Interactive Data Table: Click on the headers to sort.

Construction of Fused Heterocyclic Systems Utilizing Indole-3-Carbaldehyde as a Precursor

The indole-3-carbaldehyde scaffold is a valuable precursor for synthesizing more complex, fused heterocyclic systems, which are prominent in many natural products and pharmaceutically active molecules. researchgate.net The aldehyde group, in concert with the reactive positions of the indole (B1671886) ring, can participate in various cyclization reactions to build new rings onto the indole core.

A notable strategy involves the intramolecular Wittig reaction. For example, various 4,6-dimethoxyindole-7-carbaldehydes have been shown to react with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine (B44618) to generate highly fluorescent pyrroloquinolines in high yields. arkat-usa.org This reaction demonstrates the utility of dimethoxy-substituted indole carbaldehydes in constructing complex fused systems. arkat-usa.org The reaction proceeds through a one-pot process where the aldehyde is converted into a phosphorus ylide that subsequently undergoes an intramolecular cyclization. arkat-usa.org

The construction of pyrroloisoquinoline and related tetrahydro-β-carboline frameworks often relies on the Pictet-Spengler reaction. wikipedia.orgebrary.net This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org In this context, an indole-3-carbaldehyde derivative can serve as the aldehyde component.

While a direct Pictet-Spengler reaction using this compound is not explicitly detailed in the searched literature, the general applicability of the reaction is well-established for indole derivatives. ebrary.net The mechanism involves the formation of an iminium ion from the aldehyde and an amine, which is then attacked by the nucleophilic C2 position of the indole ring to initiate ring closure. wikipedia.org The 6,7-dimethoxy substitution pattern is found in numerous isoquinoline (B145761) alkaloids, and thus, this compound represents a logical and valuable starting material for the synthesis of complex alkaloids containing both indole and isoquinoline fragments. mdpi.com

Furthermore, research on related dimethoxyindole carbaldehydes has shown their successful use in creating fused systems like pyrroloindoles and pyrroloquinolines via intramolecular Wittig reactions. arkat-usa.org This highlights the potential of this compound to serve as a precursor for analogous fused polycyclic aromatic systems.

Precursor Role in the Academic Synthesis of Indole Alkaloids and Natural Product Analogs

Indole-3-carbaldehydes are fundamental building blocks in the synthesis of a wide variety of indole alkaloids and other natural products. researchgate.netresearchgate.net These natural products exhibit a vast range of biological activities, making their synthesis a major focus of chemical research. researchgate.net Indole-3-carbaldehyde and its derivatives have been utilized as key intermediates in the synthesis of phytoalexins like brassinin (B1667508) and camalexin, as well as more complex alkaloids such as isocryptolepine and α-cyclopiazonic acid. ekb.eg

The 6,7-dimethoxy substitution pattern is a key feature in several classes of natural alkaloids, particularly those derived from isoquinoline. Therefore, this compound is a valuable precursor for the synthesis of natural product analogs that incorporate this specific oxygenation pattern. Its functionalized nature allows chemists to introduce the dimethoxyindole core into larger, more complex molecular architectures. While specific total syntheses of named natural products starting directly from this compound are not prominent in the surveyed literature, its role as a functionalized C3-formyl indole makes it an ideal candidate for such endeavors. Synthetic routes often rely on the aldehyde for chain extension, cyclization reactions, or as a directing group for further functionalization of the indole ring system. researchgate.net

Development of Poly-Indolylmethanes and Other Multi-Indole Constructs

Bis(indolyl)methanes (BIMs) and related poly-indolyl structures are an important class of compounds known for their presence in marine natural products and their significant biological activities. ebrary.netresearchgate.net The most common method for their synthesis is the acid-catalyzed electrophilic substitution reaction of indoles with an aldehyde or ketone. researchgate.net

In this reaction, this compound would serve as the aldehyde component. Under acidic conditions, the aldehyde oxygen is protonated, rendering the carbonyl carbon highly electrophilic. This activated aldehyde then undergoes attack by two equivalents of a nucleophilic indole (which could be unsubstituted indole, a differently substituted indole, or another molecule of 6,7-dimethoxyindole). The reaction typically proceeds rapidly under mild conditions. A wide variety of catalysts, including Brønsted acids (HCl, H₂SO₄) and Lewis acids (La(OTf)₃, In(OTf)₃), have been employed to facilitate this transformation. researchgate.net Solvent-free conditions, often using microwave irradiation, have also proven effective, leading to high yields and simplified work-up procedures. researchgate.net

The reaction of this compound with two equivalents of indole would yield the corresponding 3,3'-((6,7-dimethoxy-1H-indol-3-yl)methylene)bis(1H-indole), a complex multi-indole construct with a defined substitution pattern.

| Catalyst Type | Example Catalysts | Typical Conditions |

| Brønsted Acids | HCl, H₂SO₄ | Protic solvent, Room Temp or Heat |

| Lewis Acids | La(OTf)₃, In(OTf)₃, AlCl₃ | Aprotic solvent or Solvent-free |

| Solid-Supported Acids | HCl/Silica Gel, NaHSO₄·SiO₂ | Solvent-free, Grinding or Heat |

This table summarizes general conditions for BIM synthesis.

Rational Design Principles for Diversified Chemical Libraries for Research Screening

Rational design of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The goal is to create a diverse set of molecules based on a core scaffold that is known to interact with a particular class of biological targets or possesses drug-like properties. The this compound structure represents an excellent starting scaffold for such efforts.

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. The 6,7-dimethoxy substitution provides a specific electronic and steric profile, influencing properties like solubility, metabolic stability, and hydrogen bonding capacity.

The true power of this molecule in library design comes from the C3-aldehyde group, which acts as a versatile chemical handle for diversification. A multitude of chemical transformations can be applied to the aldehyde to introduce a wide array of functional groups and build molecular complexity, including:

Reductive Amination: Reaction with various primary and secondary amines followed by reduction to create a diverse library of C3-aminomethyl indoles.

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C bonds to append different side chains.

Condensation Reactions: As detailed in section 4.1, formation of imines, hydrazones, and oximes introduces varied physicochemical properties.

Oxidation/Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol, respectively, provides new attachment points for further derivatization (e.g., ester or ether formation).

By systematically varying the substituents introduced via the aldehyde group, and potentially modifying the indole nitrogen or the methoxy (B1213986) groups, chemists can generate a focused library of compounds. This library can then be screened against biological targets, such as protein kinases or metabolic enzymes like Tryptophan 2,3-dioxygenase (TDO), to identify lead compounds for therapeutic development.

Spectroscopic and Advanced Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6,7-Dimethoxy-1H-indole-3-carbaldehyde, one would expect to see distinct signals for the aldehydic proton, the N-H proton of the indole (B1671886) ring, the aromatic protons on the indole core, and the protons of the two methoxy (B1213986) groups. The splitting patterns (singlet, doublet, etc.) would help to establish the connectivity of the protons.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the indole ring, and the carbons of the methoxy groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

N-H stretching of the indole ring.

C-H stretching of the aromatic and methoxy groups.

C=O stretching of the aldehyde group, which is a strong and characteristic absorption.

C=C stretching of the aromatic ring.

C-O stretching of the methoxy groups.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

MS: This would determine the molecular weight of the compound. The molecular ion peak ([M]⁺) would correspond to the mass of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which can be used to determine the exact elemental composition and confirm the molecular formula (C₁₁H₁₁NO₃). The fragmentation pattern observed in the mass spectrum would offer further structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The indole ring system, conjugated with the aldehyde group, would exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum. These absorptions correspond to π→π* and n→π* electronic transitions.

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., Electronic Circular Dichroism Spectroscopy)

Since this compound is an achiral molecule, techniques like Electronic Circular Dichroism (ECD) spectroscopy, which are used to determine stereochemistry, are not applicable.

Elemental Analysis for Empirical Formula Verification

Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of the compound. The experimental values would be compared with the theoretical percentages calculated from the molecular formula (C₁₁H₁₁NO₃) to verify its empirical formula.

Computational Chemistry and Theoretical Investigations of 6,7 Dimethoxy 1h Indole 3 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure and related properties of molecules. For 6,7-Dimethoxy-1H-indole-3-carbaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as cc-pVTZ, can provide a wealth of information. researchgate.net

These calculations begin with the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized structural parameters, including bond lengths and angles, can be compared with experimental data if available. For instance, in a related study on 4-nitro-1H-indole-carboxaldehyde, the calculated bond lengths and angles showed good agreement with experimental values. researchgate.net

Table 1: Representative Optimized Structural Parameters for an Indole-3-Carboxaldehyde (B46971) Derivative (Calculated vs. Experimental) Data based on a similar compound, 4-nitro-1H-indole-carboxaldehyde. researchgate.net

| Structural Parameter | Calculated (cc-pVTZ) | Experimental |

| N1-C2 Bond Length (Å) | 1.354 | 1.334 |

| C3-C14 Bond Length (Å) | 1.472 | - |

| C5-C6 Bond Length (Å) | 1.395 | 1.390 |

| C6-C7 Bond Length (Å) | 1.384 | 1.363 |

| N1-C8-C7 Bond Angle (°) | 128.22 | 129.30 |

| C7-C8-C9 Bond Angle (°) | 124.28 | 122.65 |

| C3-C9-C8 Bond Angle (°) | 106.21 | 106.31 |

Furthermore, DFT calculations are instrumental in conformational analysis. For this compound, the rotation around the C-C bond connecting the carbaldehyde group to the indole (B1671886) ring, as well as the orientation of the methoxy (B1213986) groups, can be investigated to identify the most stable conformers and the energy barriers between them. Studies on related molecules, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown that the rotational barrier around key bonds can be quantified using these methods. researchgate.net

The electronic properties derived from DFT include the distribution of electron density, which can be visualized using tools like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL). researchgate.net These maps help in understanding the nature of chemical bonds and identifying regions of electron delocalization. researchgate.net Additionally, Natural Bond Orbital (NBO) analysis provides insights into charge distribution and hyperconjugative interactions, further clarifying the molecule's stability. bohrium.com The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. bohrium.com

Molecular Docking Studies for the Prediction of Ligand-Receptor Interactions in Chemical Biology Research (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chemical biology, it is an invaluable tool for predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

The methodology of a typical molecular docking study involves several key steps:

Preparation of the Receptor: This begins with obtaining the three-dimensional structure of the target protein, usually from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Preparation of the Ligand: The 2D structure of the ligand, in this case, this compound, is drawn using chemical drawing software and then converted to a 3D structure. The geometry of the ligand is optimized to find its lowest energy conformation.

Defining the Binding Site: The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through computational prediction methods.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a series of possible binding poses.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

While specific docking studies for this compound are not detailed in the provided search results, numerous studies on related indole derivatives demonstrate this methodology. rsc.org For example, in a study of indole-triazole derivatives, the binding modes within the active site of a target protein were analyzed to understand their potential biological activity. rsc.org

Computational Analysis of Conformational Isomerism and Tautomerism

Computational methods are particularly well-suited for exploring the different spatial arrangements of atoms (conformational isomers) and the migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond (tautomerism).

For this compound, conformational isomerism can arise from the rotation of the methoxy groups and the carbaldehyde group. DFT calculations can be used to perform a potential energy surface (PES) scan for these rotations to identify the stable conformers and the transition states connecting them. researchgate.net A study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde revealed the existence of two different conformers in the asymmetric unit of its crystal structure, which were further investigated using DFT calculations to determine the rotational barrier between them. researchgate.net

Tautomerism is another important aspect to consider for this molecule. The 1H-indole can potentially exist in tautomeric forms. Furthermore, the carbaldehyde group can exhibit keto-enol tautomerism, leading to the formation of (Z)- and (E)-indol-3-ylidenemethanol. A computational investigation on the enol-tautomer of 1H-indole-3-carbaldehyde using DFT has been performed to assess its stability and equilibrium composition. researchgate.net

In a related context, studies on N-substituted indole-3-carbaldehyde oximes have explored the syn and anti isomers, which are a form of geometrical isomerism. mdpi.com These studies often use computational methods to complement experimental findings on the stability and interconversion of these isomers. mdpi.com

Table 2: Potential Isomeric and Tautomeric Forms of Indole-3-carbaldehyde Derivatives for Computational Study

| Type of Isomerism/Tautomerism | Description | Example from Related Compounds |

| Conformational Isomerism | Different spatial arrangements due to rotation around single bonds. | Rotational conformers of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde. researchgate.net |

| Tautomerism (Keto-Enol) | Interconversion between the carbaldehyde (keto) form and the vinyl alcohol (enol) form. | (Z)-indol-3-ylidenemethanol as the enol-tautomer of 1H-indole-3-carbaldehyde. researchgate.net |

| Geometrical Isomerism (in derivatives) | Different spatial arrangements of substituents around a double bond. | Syn and anti isomers of N-substituted indole-3-carbaldehyde oximes. mdpi.com |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

1H-Indole-3-carboxaldehyde and its derivatives are known to be important precursors in the synthesis of various biologically active compounds and heterocyclic systems. researchgate.net Their carbonyl group readily participates in C-C and C-N bond-forming reactions. researchgate.net Theoretical modeling of these reactions can provide detailed insights into the reaction mechanisms.

For example, the Vilsmeier-Haack formylation, a common method for synthesizing indole-3-carbaldehydes, could be modeled to understand the stepwise mechanism and the role of the intermediates. Similarly, subsequent reactions of the carbaldehyde group, such as condensations or reductions, can be investigated.

While specific theoretical studies on the reaction pathways of this compound were not found in the search results, the general reactivity of the indole-3-carbaldehyde scaffold suggests a rich area for computational investigation. researchgate.net Such studies would typically involve locating the transition state structures and calculating the activation energies for different possible pathways to determine the most favorable route.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, methods like DFT can be used to calculate vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

The calculation of vibrational frequencies involves first optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared with experimental FT-IR and FT-Raman spectra. Often, the calculated frequencies are scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific atomic and group motions within the molecule. bohrium.com A study on 4-nitro-indole-3-carboxaldehyde demonstrated the use of DFT to calculate and assign vibrational frequencies. researchgate.net Similarly, a computational study on 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione provided calculated vibrational frequencies for a molecule with a similar substitution pattern. nih.gov

Table 3: Representative Calculated Vibrational Frequencies for an Indole Derivative Data based on a similar compound, 4-nitro-1H-indole-carboxaldehyde. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (based on PED) |

| N-H Stretch | - | - | - |

| C-H Stretch | - | - | - |

| C=O Stretch | - | - | - |

| NO₂ Symmetric Stretch | - | - | - |

| NO₂ Asymmetric Stretch | - | - | - |

| Indole Ring Vibrations | - | - | - |

| (Specific frequency values for this compound are not available in the provided search results and would require a dedicated computational study.) |

Electronic spectra, specifically UV-Vis absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to simulate the UV-Vis spectrum, which can then be compared with experimental measurements. bohrium.com Such comparisons can help in understanding the electronic structure and the nature of the electronic transitions in this compound.

Role As a Key Scaffold in Chemical Biology Research Methodology Focused Perspective

Design Principles for Indole-Based Scaffolds in Target Identification Research

The design of indole-based scaffolds for target identification hinges on the strategic exploitation of the indole (B1671886) core's inherent chemical properties. The indole nucleus is considered a versatile template because it can be readily modified at multiple positions, allowing for the systematic exploration of chemical space to identify molecules that interact with specific biological targets. mdpi.comnih.gov

Key design principles include:

Privileged Structure Mimicry : The indole core is present in essential endogenous molecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506). nih.gov This biocompatibility allows indole-based scaffolds to effectively probe binding sites on proteins that naturally recognize these structures.

Vectorial Diversity for Library Synthesis : The indole ring offers several distinct points for chemical modification. The N-H group at position 1, the electron-rich carbon at position 3, and the various positions on the benzene (B151609) ring (C4 through C7) can be independently functionalized. For 6,7-Dimethoxy-1H-indole-3-carbaldehyde, the C3-carbaldehyde provides a primary reactive handle, while the N1-H and the C2 position offer secondary sites for diversification, crucial for building libraries of probes for target screening.

Modulation of Physicochemical Properties : Substituents on the indole ring systematically alter the scaffold's properties. The methoxy (B1213986) groups at the C6 and C7 positions in this compound are strong electron-donating groups. This electronic modification influences the nucleophilicity of the ring system and the hydrogen-bonding potential of the N-H group, which are critical parameters in tuning interactions with a biological target. mdpi.com In designing probes, these groups can be varied to fine-tune binding affinity and specificity. For example, replacing methoxy groups with halogens or hydroxyl groups can systematically probe the electronic and hydrogen-bonding requirements of a target's binding pocket. mdpi.com

Conformational Rigidity and Pre-organization : The fused bicyclic nature of the indole scaffold imparts a degree of conformational rigidity. This reduces the entropic penalty upon binding to a target, a favorable characteristic in ligand design. The specific substitution pattern, such as the 6,7-dimethoxy arrangement, further defines the shape and electrostatic potential of the molecule, pre-organizing it for interaction with a complementary binding site.

Synthetic Strategies for Probes and Chemical Ligands for Biological System Interrogation (Excluding Direct Biological Activity Reporting)

The synthesis of indole-3-carbaldehydes is well-established, with the Vilsmeier-Haack reaction being a primary and highly efficient method. organic-chemistry.orgekb.egresearchgate.net This reaction is particularly suitable for electron-rich indoles, such as those bearing methoxy substituents, and serves as a foundational methodology for producing scaffolds like this compound for subsequent use as chemical probes.

The Vilsmeier-Haack reaction involves two main stages:

Formation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) reacts with a substituted amide, most commonly N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. organic-chemistry.orgchemistrysteps.com

Electrophilic Aromatic Substitution : The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position due to the directing effect of the ring nitrogen. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final indole-3-carbaldehyde. chemistrysteps.comorgsyn.org

The general procedure allows for the synthesis of a wide variety of substituted indole-3-carbaldehydes, demonstrating its methodological versatility. google.comnih.gov A one-pot, three-step synthesis combining a copper/rhodium-catalyzed annulation with subsequent hydrolysis provides an alternative route to substituted indole-3-carboxaldehydes from N-propargylanilines. acs.org More recent methodological advancements include the development of catalytic versions of the Vilsmeier-Haack reaction to reduce the use of stoichiometric hazardous reagents like POCl₃. orgsyn.org

The table below outlines the synthesis of various substituted indole-3-carbaldehydes using a Vilsmeier-type methodology, illustrating the adaptability of the core reaction for creating a diverse set of chemical tools.

| Starting Material (Substituted Aniline) | Resulting Product (Substituted 1H-indole-3-carbaldehyde) | Reported Yield | Reference |

|---|---|---|---|

| 5-Bromo-2-methyl-aniline | 6-Bromo-1H-indole-3-carbaldehyde | 93% | google.com |

| 5-Chloro-2-methyl-aniline | 6-Chloro-1H-indole-3-carbaldehyde | 91% | google.com |

| 2,4-Dimethyl-aniline | 5-Methyl-1H-indole-3-carbaldehyde | Not specified | google.com |

| 2,3-Dimethyl-aniline | 4-Methyl-1H-indole-3-carbaldehyde | 90% | google.com |

| 2-Methoxy-aniline | 7-Methoxy-1H-indole-3-carbaldehyde | 86% | google.com |

Methodological Advancements in Scaffold Modification for Structure-Activity Relationship Studies (Excluding Specific Activities)

Once the this compound scaffold is synthesized, it serves as a versatile starting point for systematic chemical modifications aimed at elucidating structure-activity relationships (SAR). SAR studies are a cornerstone of medicinal chemistry, where the goal is to understand how specific structural features of a molecule contribute to its interaction with a biological target. The methodology involves creating a series of analogues where specific parts of the molecule are altered and then assessing the impact of these changes.

For the this compound scaffold, key modification strategies include:

Derivatization of the C3-Aldehyde : The aldehyde is a highly versatile functional group that can be transformed into a wide range of other moieties. This allows researchers to probe for different types of interactions within a target's binding site. For example, reductive amination can introduce various amine functionalities, allowing for the exploration of ionic or hydrogen bond interactions. Condensation reactions with hydrazines or semicarbazides can form hydrazones or semicarbazones, respectively, which introduce different steric and electronic features. csic.es Oxidation of the aldehyde to a carboxylic acid introduces a potential hydrogen bond donor and acceptor that can engage in ionic interactions. wikipedia.org

Substitution at the N1-Position : The indole nitrogen (N1) is a hydrogen bond donor. To investigate the importance of this interaction, the nitrogen can be alkylated (e.g., with methyl iodide) or acylated. nih.gov This modification removes the hydrogen-bonding capability and introduces steric bulk, providing clear insights into the binding mode requirements.

Modification of the Benzene Ring Substituents : The methoxy groups at C6 and C7 are key features. Methodologically, these can be demethylated to form hydroxyl groups, which act as hydrogen bond donors instead of acceptors. This allows for a direct test of the hydrogen bonding requirements at that region of the binding site. Alternatively, different alkoxy groups could be synthesized from the corresponding dihydroxy-indole precursor to probe the steric tolerance of the pocket.

Functionalization at the C2-Position : While electrophilic substitution is favored at C3, the C2 position can also be functionalized through methods like directed lithiation followed by quenching with an electrophile. This allows for the introduction of substituents that project into a different vector of chemical space, providing a more comprehensive map of the target's binding surface.

The following table summarizes these methodological modifications and their rationale in the context of an SAR study.

| Modification Site | Methodological Approach | Purpose in SAR Study | Reference |

|---|---|---|---|

| C3-Aldehyde | Reductive Amination, Condensation, Oxidation, Wittig Reaction | Probe for H-bond, ionic, and steric interactions; alter polarity and geometry. | csic.eswikipedia.org |

| N1-Nitrogen | Alkylation (e.g., with NaH/CH₃I), Acylation | Determine the necessity of the N-H hydrogen bond donor; probe for steric tolerance. | nih.gov |

| C6/C7-Methoxy Groups | Demethylation (e.g., with BBr₃), Etherification | Switch between H-bond acceptor and donor; probe steric and electronic requirements. | mdpi.com |

| C2-Carbon | Directed Ortho-Metalation (DoM) followed by electrophilic quench | Explore a different spatial vector within the binding site; introduce new functionality. | nih.gov |

Application in Fragment-Based Drug Discovery Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. acs.org Once a hit is identified, it is optimized into a more potent ligand through chemical elaboration, such as fragment growing or linking. youtube.com

The this compound scaffold is an exemplary candidate for inclusion in an FBDD library due to several key methodological features:

Adherence to Fragment-Like Chemical Space : Fragments typically follow the "Rule of Three": molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors. This compound (MW ≈ 205 Da) fits well within this chemical space, ensuring better solubility and reducing molecular complexity, which often leads to more efficient binding.

Defined Vectors for Growth : A critical aspect of a useful fragment is that it must possess clear, synthetically accessible vectors for chemical elaboration. The C3-aldehyde on this scaffold is a prime vector for "fragment growing," where it can be modified to extend into an adjacent pocket of the protein target. The N1-H and the C2 position provide alternative vectors for optimization.

Optimal Structural Complexity : The scaffold is neither too simple nor too complex. The fused ring system provides a defined three-dimensional shape that can be recognized by a protein, while the specific methoxy substitution pattern offers a more unique pharmacophore than an unsubstituted indole, potentially leading to higher hit rates for specific target classes.

High Atom Economy in Binding : As a rigid molecule, it presents a high density of features (aromatic rings, H-bond donor/acceptor) in a constrained conformation, making it an efficient binder and an information-rich starting point for understanding the molecular recognition requirements of a target.

In an FBDD campaign, a library containing fragments like this compound would be screened against a protein target using biophysical methods like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy. The goal is to detect weak but specific binding events. If this compound is identified as a hit, its binding mode is determined. Chemists then use this structural information to design and synthesize new analogues, growing the fragment from its vector points to achieve higher affinity and create a potent lead compound. youtube.com

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Paradigms for Indole (B1671886) Derivatives

The paradigm of chemical synthesis is shifting towards continuous-flow and automated processes, which offer significant advantages over traditional batch methods, including enhanced safety, scalability, and shorter reaction times. mdpi.comnih.gov The application of flow chemistry to the synthesis of indole derivatives has demonstrated remarkable improvements in efficiency and yield. mdpi.comresearchgate.net For instance, classical methods like the Fischer indole synthesis have been adapted to flow systems, achieving high yields in minutes compared to hours in batch processing. mdpi.com

Automated synthesis platforms, which use technologies like acoustic droplet ejection (ADE) to perform reactions on a nanomole scale, are accelerating the exploration of reaction conditions and building block combinations. nih.gov This technology has been successfully applied to scout the reaction space for the interrupted Fischer indole synthesis, a versatile transformation for creating diverse chemical scaffolds. nih.gov

The integration of these technologies is critical for the future synthesis of complex molecules like 6,7-dimethoxy-1H-indole-3-carbaldehyde. Flow reactors can enable precise control over reaction parameters (temperature, pressure, time), which is crucial for optimizing the selective formylation or functionalization of the sensitive indole ring. Automated systems can rapidly screen various precursors and catalysts, expediting the discovery of optimal synthetic routes.

Table 1: Comparison of Batch vs. Flow Synthesis for Selected Indole Preparations

| Synthesis Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hemetsberger–Knittel Synthesis (Batch) | 140 °C | 2 hours | Good | mdpi.com |

| Hemetsberger–Knittel Synthesis (Flow) | 165 °C | ~1 minute | Similar to Batch | mdpi.com |

| Fischer Indole Synthesis (Batch) | Traditional heating | Several hours | Variable | mdpi.com |

| Fischer Indole Synthesis (Flow, MAOS) | Microwave, 150 °C | Not specified | 91% | mdpi.com |

| Tryptophol Synthesis (Flow) | 150 °C, HCl catalyst | 3 minutes | 40-50% | uc.pt |

MAOS = Microwave-Assisted Organic Synthesis

Development of Novel Catalytic Systems and Green Chemistry Approaches in Indole Synthesis

The development of sustainable and efficient synthetic methods is a major focus of modern chemistry. benthamdirect.com This involves creating novel catalytic systems and adopting green chemistry principles to minimize environmental impact. tandfonline.combenthamdirect.com

Novel Catalytic Systems: Transition-metal catalysis has become an indispensable tool for constructing the indole scaffold. researchgate.net Recent advancements include:

Ruthenium-Catalyzed Dehydrative Coupling: Cationic ruthenium-hydride complexes have been shown to effectively catalyze the C-H coupling of arylamines with 1,2-diols to form substituted indoles, a process that avoids toxic byproducts. acs.orgnih.gov

Palladium-Catalyzed Carbonylative Synthesis: Palladium catalysts enable the synthesis of indole derivatives through carbonylation reactions, using carbon monoxide or its surrogates to introduce carbonyl groups. beilstein-journals.org These methods have been used to produce indole-3-carboxylates and related structures. beilstein-journals.org

Electrocatalysis: The use of organic redox catalysts in electrocatalytic systems allows for the synthesis of indoles through dehydrogenative cyclization without the need for external chemical oxidants. organic-chemistry.org

Base-Catalyzed Reactions: Simple and accessible base catalysts are effective for promoting key reactions like Knoevenagel condensation and Friedel–Crafts alkylation to produce 3-substituted indoles, often avoiding side reactions common in acidic conditions. nih.gov

Green Chemistry Approaches: Green methodologies are being increasingly applied to indole synthesis to improve efficiency and reduce waste. benthamdirect.comresearchgate.net Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Fischer-indole synthesis. tandfonline.comtandfonline.comresearchgate.net

Use of Green Solvents: Replacing traditional organic solvents with water, ionic liquids, or deep-eutectic liquids aligns with green chemistry principles. tandfonline.comresearchgate.net Unexpectedly, some reactions, like the Br₂-catalyzed synthesis of bis(indolyl)methanes, have been shown to work efficiently in water. nih.gov

Nanocatalysts: The use of recoverable and reusable nanocatalysts, such as ZrSiO₂, offers a sustainable option for promoting reactions. tandfonline.com

These advanced catalytic and green methods are directly applicable to the synthesis of this compound, promising more atom-economical, environmentally benign, and efficient production routes.

Table 2: Overview of Green Chemistry Strategies in Indole Synthesis

| Green Approach | Key Advantages | Example Application | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. | Fischer-indole synthesis, synthesis of spiro[indole-thiazolidines]. | tandfonline.comtandfonline.com |

| Ultrasound | Enhanced reaction rates and yields through acoustic cavitation. | General synthesis of indole derivatives. | benthamdirect.comresearchgate.net |

| Nanocatalysis | High efficiency, reusability, and environmental friendliness. | ZrSiO₂ catalyzed synthesis of spiro compounds. | tandfonline.com |

| Solvent-Free Reactions | Reduced waste, simplified workup, often lower cost. | Synthesis of 1,3'-bisindolyl methanes from indole and aldehydes. | researchgate.netmdpi.com |

| Aqueous Media | Environmentally benign, low cost, unique reactivity. | Br₂-catalyzed synthesis of bis(indolyl)methanes. | nih.gov |

Exploration of Unprecedented Reaction Pathways for Indole-3-Carbaldehydes

Indole-3-carbaldehydes, including the 6,7-dimethoxy derivative, are not merely synthetic targets but are emerging as versatile building blocks for constructing novel and complex molecular architectures through previously unexplored reaction pathways. A significant area of development is their use in multicomponent reactions (MCRs).

Research has shown that indole-3-carbaldehydes can participate in extended domino processes, such as the Groebke-Blackburn-Bienaymé reaction. nih.govresearchgate.net In these sequences, the initial adduct undergoes spontaneous secondary transformations, leading to a variety of unprecedented polyheterocyclic scaffolds, including linked, fused, and bridged systems. nih.govcsic.es This approach leverages a polarity inversion during the reaction to trigger subsequent cyclizations, opening access to new chemical space. nih.govresearchgate.net

Another unexpected reaction pathway was observed in the solvent-free addition of indole to aliphatic aldehydes. mdpi.com This reaction yielded not only the expected 3,3'-bis(indolyl)methanes (BIMs) but also the unusual 1,3'-BIM isomers, suggesting a competitive Mannich-type N-aminoalkylation pathway alongside the classical Friedel–Crafts alkylation. mdpi.com Furthermore, substituted indole-3-carbaldehydes, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have proven to be excellent substrates for nucleophilic substitution reactions, enabling the synthesis of diverse 2,3,6-trisubstituted indoles that are otherwise difficult to access. nii.ac.jp

The exploration of these novel reactivities for indole-3-carbaldehydes is crucial for drug discovery and material science, providing rapid access to structurally complex and diverse molecules from a common precursor.

Advancements in Spectroscopic and Analytical Techniques for Complex Indole Systems

As the complexity of synthesized indole architectures increases, so does the need for sophisticated analytical and spectroscopic techniques for their purification and characterization.

Analytical Techniques for Separation and Quantification: The analysis of indoles in complex biological or reaction mixtures requires highly specific and sensitive methods. nih.gov While traditional colorimetric assays exist, they often lack specificity. nih.govfrontiersin.org Modern analytical chemistry relies on:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating indole derivatives from complex matrices. creative-proteomics.com

Hyphenated Techniques: The coupling of chromatography with mass spectrometry (GC-MS or HPLC-MS) is a powerful tool for providing precise identification, structural information (fragmentation patterns), and quantification of indoles and their metabolites, even at low concentrations. creative-proteomics.com

Spectroscopic Techniques for Structural Elucidation: Definitive structural characterization of novel indole systems, including regio- and stereoisomers, relies on a combination of spectroscopic methods and computational analysis.

Nuclear Magnetic Resonance (NMR): Advanced 1D (¹H, ¹³C) and 2D NMR techniques are fundamental for elucidating the precise connectivity and stereochemistry of complex indole derivatives. researchgate.netfrontiersin.org

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is used to identify key functional groups and can reveal information about intermolecular interactions, such as hydrogen bonding. nih.govimpactfactor.org

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing, which is crucial for understanding polymorphism in indole derivatives. researchgate.netnih.gov

Combined Experimental-Computational Approach: A growing trend is to combine experimental spectroscopic data (IR, UV-Vis, NMR) with Density Functional Theory (DFT) calculations. researchgate.net This synergistic approach allows for a more profound understanding of the molecule's electronic structure, vibrational modes, and spectroscopic properties. researchgate.net

Table 3: Key Analytical and Spectroscopic Techniques for Indole Systems

| Technique | Application | Information Provided | Reference(s) |

|---|---|---|---|

| HPLC/GC | Separation and quantification of indoles in mixtures. | Purity, concentration. | nih.govcreative-proteomics.com |

| Mass Spectrometry (MS) | Identification and structural analysis. | Molecular weight, elemental composition, fragmentation patterns. | creative-proteomics.com |

| NMR Spectroscopy | Complete structural elucidation. | Atom connectivity, stereochemistry, molecular conformation. | researchgate.netfrontiersin.org |

| FT-IR Spectroscopy | Functional group identification, hydrogen bonding analysis. | Presence of C=O, N-H, etc.; intermolecular interactions. | nih.govimpactfactor.org |

| X-ray Diffraction | Unambiguous 3D structure determination. | Bond lengths/angles, crystal packing, absolute configuration. | researchgate.netnih.gov |

| DFT Calculations | Complements experimental data. | Optimized geometry, electronic properties, predicted spectra. | researchgate.net |

Computational Design of Novel Methoxy-Substituted Indole Architectures with Targeted Reactivity

In silico methods are becoming indispensable in modern chemical research, allowing for the rational design of molecules with desired properties before their synthesis. nih.govnih.gov This is particularly valuable for designing complex architectures like methoxy-substituted indoles.

Predicting Reactivity and Properties:

Density Functional Theory (DFT): DFT calculations are employed to investigate the fundamental properties of indole derivatives. researchgate.net By calculating parameters such as the energies of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and optimized geometries, researchers can predict a molecule's reactivity, stability, and potential for applications like nonlinear optics (NLO). researchgate.net This approach is vital for understanding how substituents, like the methoxy (B1213986) groups in this compound, influence the electronic character and reactivity of the indole core.

Designing for Biological Activity:

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor). frontiersin.orgbenthamdirect.com It is widely used to screen virtual libraries of indole derivatives against specific proteins to identify potential drug candidates. frontiersin.orgorientjchem.org For example, in silico screening has been used to identify indole derivatives as potential inhibitors of targets relevant to cancer (BCL-2) and viral diseases (SARS-CoV-2). frontiersin.orgorientjchem.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build statistical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models, which use calculated molecular descriptors (e.g., steric and electronic parameters), can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective agents. nih.gov

The future of indole chemistry will heavily rely on these computational tools to design novel methoxy-substituted architectures with tailored reactivity for specific synthetic transformations or targeted interactions with biological systems, thus accelerating the discovery process and reducing experimental effort.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dimethoxy-1H-indole-3-carbaldehyde, and what critical reaction conditions influence yield and purity?